1-cyclohexyl-4-(4-methoxybenzyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-cyclohexyl-4-(4-methoxybenzyl)piperazine, also known as TFMPP, is a psychoactive drug that belongs to the class of piperazine derivatives. It is a synthetic compound that was first synthesized in the late 1970s. TFMPP has been used as a recreational drug due to its psychoactive properties, but it has also been studied for its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of 1-cyclohexyl-4-(4-methoxybenzyl)piperazine is not well understood, but it is believed to act as a serotonin receptor agonist. It has been shown to bind to the 5-HT1A and 5-HT2A receptors in the brain, which are involved in the regulation of mood, anxiety, and cognition.
Biochemical and Physiological Effects:
1-cyclohexyl-4-(4-methoxybenzyl)piperazine has been shown to have a number of biochemical and physiological effects, including increased serotonin release, decreased dopamine release, and increased GABAergic neurotransmission. It has also been shown to have anxiolytic and antidepressant effects in animal models.
Advantages and Limitations for Lab Experiments
1-cyclohexyl-4-(4-methoxybenzyl)piperazine has a number of advantages and limitations for use in lab experiments. One advantage is that it is relatively easy to synthesize and can be obtained in high purity. However, one limitation is that it has a relatively short half-life, which can make it difficult to study its long-term effects.
Future Directions
There are a number of future directions for research on 1-cyclohexyl-4-(4-methoxybenzyl)piperazine. One area of interest is its potential use in the treatment of anxiety and depression. Another area of interest is its potential use in the treatment of schizophrenia and other psychotic disorders. Additionally, further research is needed to better understand its mechanism of action and its long-term effects.
Synthesis Methods
1-cyclohexyl-4-(4-methoxybenzyl)piperazine can be synthesized through a multistep process starting from cyclohexylamine and p-anisaldehyde. The reaction involves the condensation of cyclohexylamine and p-anisaldehyde to form the intermediate 1-cyclohexyl-4-(4-methoxyphenyl)butane-2,3-dione, which is then reduced to 1-cyclohexyl-4-(4-methoxybenzyl)piperazine using sodium borohydride as a reducing agent.
Scientific Research Applications
1-cyclohexyl-4-(4-methoxybenzyl)piperazine has been studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. It has been shown to have anxiolytic and antidepressant effects in animal models, and it has also been studied for its potential use in the treatment of schizophrenia and other psychotic disorders.
properties
IUPAC Name |
1-cyclohexyl-4-[(4-methoxyphenyl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O/c1-21-18-9-7-16(8-10-18)15-19-11-13-20(14-12-19)17-5-3-2-4-6-17/h7-10,17H,2-6,11-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGMWHPYDEMCXHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCN(CC2)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyl-4-[(4-methoxyphenyl)methyl]piperazine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.